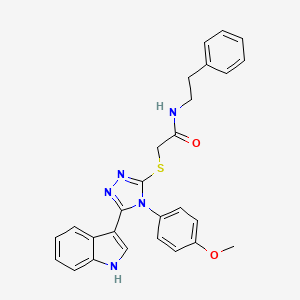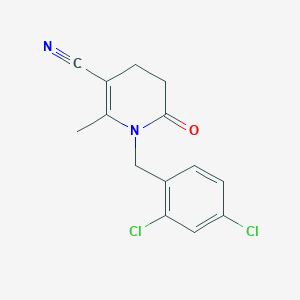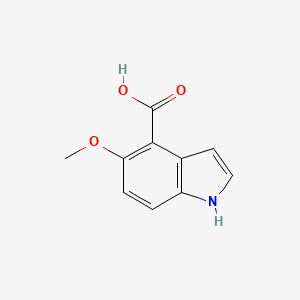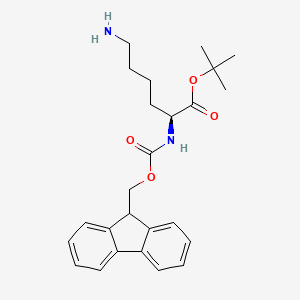![molecular formula C14H9FN2OS B2821925 N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide CAS No. 922920-06-7](/img/structure/B2821925.png)
N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole is a heterocyclic compound, which is a part of many potent biologically active compounds . It’s a parent material for various chemical compounds including sulfur drugs, biocides, fungicides, dyes, and chemical reaction accelerators .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .Molecular Structure Analysis
The benzothiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For example, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique
Isoxazole Derivatives and Anticancer Activity
Isoxazole derivatives of benzothiazole compounds have shown significant anticancer activity against various cancer cell lines, including Colo205, U937, MCF7, and A549. One compound, in particular, demonstrated the ability to induce G2/M cell cycle arrest and apoptosis in Colo205 cells by increasing p53 levels and altering the balance of mitochondrial proteins such as Bcl-2 and Bax, leading to caspase expression acceleration (Kumbhare et al., 2014).
Antimicrobial Applications
Benzothiazole derivatives have also been explored for their antimicrobial properties. A study synthesized a series of compounds from substituted N-(benzo[d]thiazol-2-yl)-2-chloroacetamide/bromopropanamide and evaluated them for antimicrobial activity. The compounds showed good to moderate activity against bacterial and fungal strains, with certain molecules displaying potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019).
Fluorinated Benzothiazoles and Cytotoxicity
Research on fluorinated 2-(4-aminophenyl)benzothiazoles revealed that these compounds are potently cytotoxic in vitro against specific human breast cancer cell lines, but inactive against nonmalignant and other types of cancer cells. The study highlights the importance of fluorination and its impact on the cytotoxicity and selectivity of benzothiazole derivatives (Hutchinson et al., 2001).
Fluorobenzamides and Antimicrobial Activity
New 5-arylidene derivatives containing a fluorine atom in the benzoyl group were synthesized and showed enhanced antimicrobial activity due to the presence of the fluorine atom. These compounds were effective against various bacterial and fungal strains, with some exhibiting minimal inhibitory concentrations (MIC) as low as 12.5 μg/mL (Desai et al., 2013).
Benzodiazepine Receptor Agonists
Benzothiazole-based compounds have also been evaluated as benzodiazepine receptor agonists, demonstrating anticonvulsant activity in various models. Certain derivatives showed significant anticonvulsant effects without impairing learning and memory, suggesting their potential in developing new therapeutic agents for neurological disorders (Faizi et al., 2017).
Mécanisme D'action
Target of Action
N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide, also known as N-(1,3-benzothiazol-6-yl)-3-fluorobenzamide, is a compound that has been found to have diverse biological activities Thiazole derivatives, which include this compound, have been reported to act on a variety of targets, including antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
Thiazole derivatives have been reported to interact with their targets in various ways, leading to changes in cellular processes . For instance, some thiazole derivatives have been found to induce DNA double-strand breaks, leading to cell death .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which play a key role in the biosynthesis of prostaglandins .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability.
Result of Action
Thiazole derivatives have been reported to have various effects, such as anti-inflammatory and analgesic activities .
Action Environment
The solubility of thiazole derivatives in various solvents may suggest that the compound’s action could be influenced by the solvent environment.
Orientations Futures
Analyse Biochimique
Biochemical Properties
N-(benzo[d]thiazol-6-yl)-3-fluorobenzamide has been found to interact with various enzymes, proteins, and other biomolecules. For instance, benzothiazole derivatives have shown inhibitory activity against Mycobacterium tuberculosis
Cellular Effects
Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have also shown diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
Benzothiazole derivatives have been found to inhibit Mycobacterium tuberculosis , suggesting that they may interact with enzymes or other biomolecules involved in the metabolism of this bacterium
Propriétés
IUPAC Name |
N-(1,3-benzothiazol-6-yl)-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2OS/c15-10-3-1-2-9(6-10)14(18)17-11-4-5-12-13(7-11)19-8-16-12/h1-8H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNGVDVGMXFAEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC3=C(C=C2)N=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2821846.png)
![1-{3-[(6,7-dimethoxy-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-4-methoxyphenyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B2821847.png)
![METHYL 2-{3-[(4-FLUOROPHENYL)METHYL]-7-OXO-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-6-YL}ACETATE](/img/structure/B2821851.png)
![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide](/img/structure/B2821852.png)


![7-(furan-2-yl)-1,3-dimethyl-5-((2-methylbenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2821856.png)
![2-(2-(Dimethylamino)ethyl)-6-methoxy-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2821858.png)
![(2E)-3-(furan-2-yl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2821862.png)


